molecular formula C32H39ClN4O4 B12369078 Thrombin inhibitor 11

Thrombin inhibitor 11

Cat. No.: B12369078
M. Wt: 579.1 g/mol
InChI Key: PPPSLAPHDMQKDZ-WVCFSCGBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thrombin Inhibitor 11 is a synthetic compound designed to inhibit the activity of thrombin, a key enzyme in the blood coagulation process. Thrombin plays a crucial role in converting fibrinogen to fibrin, leading to clot formation. Inhibiting thrombin can prevent excessive clotting, making this compound a valuable tool in the treatment of thrombotic disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thrombin Inhibitor 11 is synthesized through a multi-step chemical process. The synthesis typically involves the formation of a core structure, followed by the introduction of functional groups that enhance its inhibitory activity. Common synthetic routes include:

    Step 1: Formation of the core structure through cyclization reactions.

    Step 2: Introduction of functional groups via substitution reactions.

    Step 3: Purification and crystallization to obtain the final product.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: Thrombin Inhibitor 11 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like chlorine or bromine.

Major Products:

Scientific Research Applications

Thrombin Inhibitor 11 has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.

    Biology: Employed in research on blood coagulation and related disorders.

    Medicine: Investigated for its potential in treating thrombotic disorders such as deep vein thrombosis and pulmonary embolism.

    Industry: Utilized in the development of anticoagulant therapies and diagnostic tools.

Mechanism of Action

Thrombin Inhibitor 11 exerts its effects by binding to the active site of thrombin, preventing it from converting fibrinogen to fibrin. This inhibition disrupts the coagulation cascade, reducing the formation of blood clots. The molecular targets include the catalytic site of thrombin and its associated pathways, such as the activation of coagulation factors V, VIII, and XIII .

Comparison with Similar Compounds

Thrombin Inhibitor 11 is unique in its high specificity and potency compared to other thrombin inhibitors. Similar compounds include:

This compound stands out due to its enhanced stability and reduced risk of bleeding complications, making it a promising candidate for further development and clinical use.

Properties

Molecular Formula

C32H39ClN4O4

Molecular Weight

579.1 g/mol

IUPAC Name

N-[(3S,6S,9E,18R)-3-benzyl-2,5,16-trioxo-1,4,15-triazabicyclo[16.3.0]henicos-9-en-6-yl]-4-chlorobenzamide

InChI

InChI=1S/C32H39ClN4O4/c33-25-17-15-24(16-18-25)30(39)35-27-14-8-3-1-2-4-9-19-34-29(38)22-26-13-10-20-37(26)32(41)28(36-31(27)40)21-23-11-6-5-7-12-23/h1,3,5-7,11-12,15-18,26-28H,2,4,8-10,13-14,19-22H2,(H,34,38)(H,35,39)(H,36,40)/b3-1+/t26-,27+,28+/m1/s1

InChI Key

PPPSLAPHDMQKDZ-WVCFSCGBSA-N

Isomeric SMILES

C1CCNC(=O)C[C@H]2CCCN2C(=O)[C@@H](NC(=O)[C@H](CC/C=C/C1)NC(=O)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4

Canonical SMILES

C1CCNC(=O)CC2CCCN2C(=O)C(NC(=O)C(CCC=CC1)NC(=O)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4

Origin of Product

United States

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